2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003267
InChI: InChI=1S/C22H21BrN2O4S/c1-16-14-17(23)8-13-21(16)29-15-22(26)24-18-9-11-20(12-10-18)30(27,28)25(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)
SMILES: CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Molecular Formula: C22H21BrN2O4S
Molecular Weight: 489.4 g/mol

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

CAS No.:

Cat. No.: VC1003267

Molecular Formula: C22H21BrN2O4S

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide -

Specification

Molecular Formula C22H21BrN2O4S
Molecular Weight 489.4 g/mol
IUPAC Name 2-(4-bromo-2-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C22H21BrN2O4S/c1-16-14-17(23)8-13-21(16)29-15-22(26)24-18-9-11-20(12-10-18)30(27,28)25(2)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)
Standard InChI Key NTJIRWKFTOEKDH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Canonical SMILES CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

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